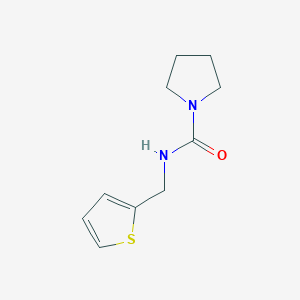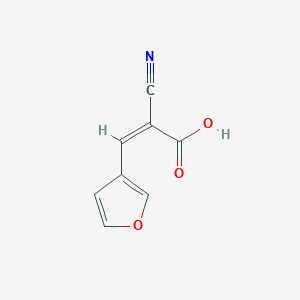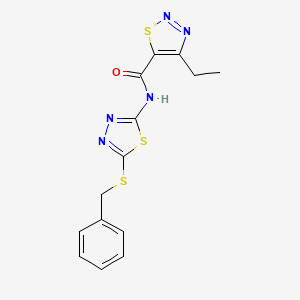![molecular formula C20H22N6O3S B2958328 ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 848896-91-3](/img/structure/B2958328.png)
ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazolo[3,4-d]pyrimidin-4-yl group, which is a type of heterocyclic compound. These compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidin-4-yl group, a sulfanyl group, and a piperazine-1-carboxylate group. The pyrazolo[3,4-d]pyrimidin-4-yl group can exist in two tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific substituents and conditions. Pyrazolo[3,4-d]pyrimidines can undergo a variety of reactions, including substitutions and additions .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research has shown the synthesis of heterocyclic compounds involving ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate derivatives. These compounds have been synthesized through various chemical reactions and have been tested for their biological activities, including antibacterial properties against both Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi. Some derivatives have shown excellent biocidal properties, highlighting their potential in developing new antimicrobial agents (Youssef et al., 2011).
Antituberculosis Activity
Another study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues derived from ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate. These compounds were evaluated for their activity against Mycobacterium tuberculosis, showing promising results in inhibiting the GyrB ATPase of Mycobacterium smegmatis and the DNA gyrase of Mycobacterium tuberculosis. This indicates the potential of these compounds as novel Mycobacterium tuberculosis GyrB inhibitors, which could be beneficial in the development of new antituberculosis drugs (Jeankumar et al., 2013).
Anticancer Properties
Further research into the derivatives of ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate has also revealed their potential in anticancer applications. A study synthesized new derivatives and evaluated their antiproliferative activity against various human cancer cell lines. Some compounds exhibited significant activity, suggesting their potential as anticancer agents. This opens up avenues for further research into their mechanism of action and optimization for therapeutic applications (Mallesha et al., 2012).
Analytical Method Development
There has been development in analytical methods for related compounds, focusing on the determination of related substances in pharmaceutical agents. A study detailed the development and validation of an HPLC method for a novel anticonvulsant agent, showcasing the importance of analytical techniques in ensuring the purity and safety of pharmaceutical compounds. This highlights the role of ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate derivatives in pharmaceutical development and quality control (Severina et al., 2021).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . The compound’s interaction with CDK2 is so effective that it shows significant inhibitory activity with IC50 values in the nanomolar range .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is normally responsible for driving the cell cycle forward from the G1 phase to the S phase. When CDK2 is inhibited, the cell cycle is disrupted, which can lead to cell death or apoptosis .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . Most notably, the compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Propriétés
IUPAC Name |
ethyl 4-[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-2-29-20(28)25-10-8-24(9-11-25)17(27)13-30-19-16-12-23-26(18(16)21-14-22-19)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWVYGPZMVIZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2958245.png)
![4-[3-(4-Chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine](/img/structure/B2958246.png)

![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2958252.png)
![2-(4-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2958253.png)
![3-benzyl-2-((4-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2958254.png)
![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridin-2-one](/img/structure/B2958256.png)
![2-chloro-5-({2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}sulfonyl)pyridine](/img/structure/B2958258.png)
![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate](/img/structure/B2958259.png)


![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2958264.png)
![2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetic acid](/img/structure/B2958265.png)
